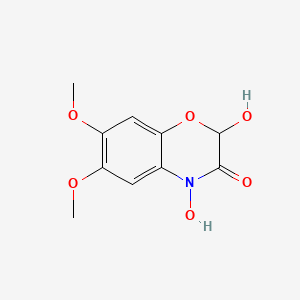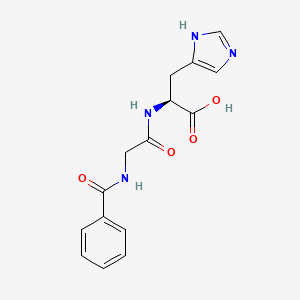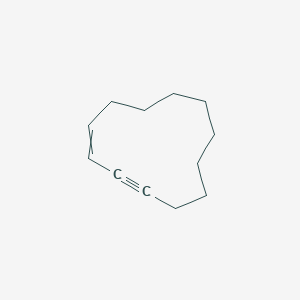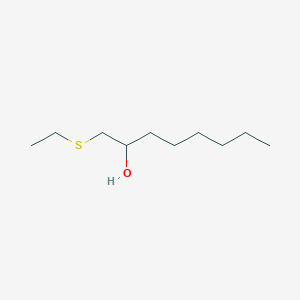![molecular formula C17H21N7O3 B14465550 6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine CAS No. 65711-85-5](/img/structure/B14465550.png)
6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine is an organic compound that belongs to the class of pteridines. This compound is characterized by the presence of a pteridine core, which is a bicyclic structure composed of fused pyrimidine and pyrazine rings. The compound also contains a 3,4,5-trimethoxyphenyl group, which is known for its bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine typically involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of a reducing agent such as Raney nickel in acetic acid . The resulting intermediate undergoes methylation at the N10 position through reductive alkylation with formaldehyde and sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pteridine derivatives.
Scientific Research Applications
6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential bioactive properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The primary mechanism of action of 6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine involves the inhibition of dihydrofolate reductase . This enzyme is crucial for the synthesis of tetrahydrofolate, which is required for the production of nucleic acids and proteins. By inhibiting this enzyme, the compound can disrupt the growth and proliferation of rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-6-{[methyl(3,4,5-trimethoxyphenyl)amino]methyl}pyrido[2,3-d]pyrimidine-2,4-diamine
- (2R,6S)-6-{[methyl(3,4,5-trimethoxyphenyl)amino]methyl}-1,2,5,6,7,8-hexahydroquinazoline-2,4-diamine
Uniqueness
6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine is unique due to its specific structural features, including the pteridine core and the 3,4,5-trimethoxyphenyl group. These features contribute to its distinct bioactive properties and potential therapeutic applications.
Properties
CAS No. |
65711-85-5 |
|---|---|
Molecular Formula |
C17H21N7O3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C17H21N7O3/c1-24(10-5-11(25-2)14(27-4)12(6-10)26-3)8-9-7-20-16-13(21-9)15(18)22-17(19)23-16/h5-7H,8H2,1-4H3,(H4,18,19,20,22,23) |
InChI Key |
JCLWKAAKITYZJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)





![1,6-Dioxaspiro[4.5]dec-3-en-2-one](/img/structure/B14465530.png)
![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)


![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)
